molecular formula C18H24O3 B195161 Epiestriol CAS No. 547-81-9

Epiestriol

Cat. No. B195161
CAS RN: 547-81-9
M. Wt: 288.4 g/mol
InChI Key: PROQIPRRNZUXQM-ZMSHIADSSA-N
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Description

Epiestriol, also known as 16β-epiestriol or simply 16-epiestriol, is a minor and weak endogenous estrogen . It is the 16β-epimer of estriol and is used clinically in the treatment of acne .


Synthesis Analysis

Epiestriol is an estrogen metabolite and a selective estrogen receptor (ER) agonist . It is more potent than Estradiol in suppressing tumor necrosis factor (TNF) -induced VCAM-1 mRNA as well as protein expression in human umbilical vein endothelial cells .


Molecular Structure Analysis

The molecular formula of Epiestriol is C18H24O3 . Its average mass is 288.381 Da and its monoisotopic mass is 288.172546 Da .

Scientific Research Applications

Biomarker and Diagnostic Tool

Estriol (E3), a major human estrogen, has shown utility as a biomarker for screening diseases and testing placental function. Its emerging roles in diagnostics and as a novel drug for human use are highlighted, emphasizing its potential in disease screening and placental function assessment (Falah, Torday, Quinney, & Haas, 2015).

Hormonal Influence on Tissue

Research has explored the impact of estriol on estrogen and progesterone receptor genes, particularly in postmenopausal women. This study focuses on the hormonal effects of estriol on various tissues such as the endometrium, myometrium, and vagina (Bryś et al., 2009).

Therapeutic Applications

Estriol has been recognized for its therapeutic effects, despite being considered a "weaker" estrogen. It offers clinical benefits in treating symptoms like hot flashes, insomnia, and urinary tract infections, and shows potential in treating autoimmune diseases like multiple sclerosis and rheumatoid arthritis (Lommen & Mead, 2013).

Immunomodulatory Effects

There is evidence of estriol's immunomodulatory benefits for various conditions, including autoimmune, inflammatory, and neurodegenerative diseases. Its role in reducing proinflammatory cytokines highlights its therapeutic potential in chronic illnesses (Ali, Mangold, & Peiris, 2017).

Influence on Bone Health

Estriol's effects on bone health, specifically on osteoblastic cells, have been studied, showing its role in preventing bone loss. Its impact on cell proliferation but not differentiation suggests its unique mechanism in bone health maintenance (Luo & Liao, 2003).

Electrochemical Detection

Innovative approaches like constructing electrochemical sensors have been utilized for enhanced voltammetric detection of estriol. This advancement indicates estriol's significance in analytical chemistry and its detection in various environments (Charithra, Manjunatha, & Raril, 2020).

Restoration of Vaginal Flora

Estriol's impact on restoring normal premenopausal vaginal flora in elderly women has been documented, indicating its potential in treating atrophic vaginitis with minimal effects on the endometrium (Yoshimura & Okamura, 2001).

Antioxidant Role in Fetal Development

Estriol's role as an antioxidant in the central nervous system during fetal development highlights its significance in pregnancy and fetal health (Reyes-Romero, 2001).

Immunomodulation in Viral Infections

Research has shown that estriol can reduce pulmonary immune cell recruitment and inflammation, protecting against severe influenza in female mice. This underscores its potential in treating infectious diseases through immunomodulatory mechanisms (Vermillion, Ursin, Attreed, & Klein, 2018).

Hormonal Replacement Therapy

Estriol's application in hormonal replacement therapy, particularly for postmenopausal symptoms and urogenital health, is well-documented, offering a potentially cost-effective approach (Ciszko & Zdrojewicz, 2006).

properties

IUPAC Name

(8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-ZMSHIADSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894790
Record name 16-Epiestratriol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 16b-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000347
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Epiestriol

CAS RN

547-81-9
Record name 16-Epiestriol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Epiestriol [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epiestriol
Source DTP/NCI
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Record name 16-Epiestratriol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epiestriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.126
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Record name EPIESTRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ32LI44K
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Record name 16b-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000347
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,700
Citations
TK Mukherjee, L Nathan, H Dinh, ST Reddy… - Journal of Biological …, 2003 - ASBMB
… We report here that 17-epiestriol, an estrogen metabolite and a selective … These actions of 17-epiestriol and genistein were … We further show that, 1) 17-epiestriol induces the expression …
Number of citations: 86 www.jbc.org
JL Lim, L Zheng, MS Berridge, TJ Tewson - Nuclear medicine and biology, 1996 - Elsevier
We have prepared 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (1c) and used it as a substrate for the production of F-18 16α-fluoroestradiol, via nucleophilic fluorination with …
Number of citations: 106 www.sciencedirect.com
E MILLER, R BATES, JAY BJORNDAHL… - Journal of interferon & …, 1998 - liebertpub.com
… We recently identified 16-epiestriol, a naturally occurring … In the present study, we compared the effects of 16-epiestriol … or 1 mg/kg 16-epiestriol and 4 h later harvested the splenocytes…
Number of citations: 3 www.liebertpub.com
N Sneitz, M Vahermo, J Mosorin, L Laakkonen… - Drug Metabolism and …, 2013 - ASPET
… in estriol and 16-epiestriol, but the 17-OH in 17-epiestriol. Kinetic analyses indicated that … 17-epiestriol glucuronidation, but a significantly lower value in 16-epiestriol glucuronidation. …
Number of citations: 31 dmd.aspetjournals.org
S Skariyachan, AG Muddebihalkar, V Badrinath… - Infection, Genetics and …, 2020 - Elsevier
The current study aimed to identify putative drug targets of multidrug resistant Acinetobacter baumannii (MDRAb) and study the therapeutic potential of natural epiestriol-16 by computer …
Number of citations: 13 www.sciencedirect.com
T NAMBARA, Y MATSUKI… - Chemical and …, 1971 - jstage.jst.go.jp
… with bicarbonate solution 16—epiestriol triacetate “‘(… epiestriol 3-glucosiduronate The evidence for the fi—glucuronoside linkage in V was demonstrated by characterizing 16—epiestriol …
Number of citations: 6 www.jstage.jst.go.jp
NS Latman, V Kishore, BC Bruot - Journal of pharmaceutical sciences, 1994 - Elsevier
… if a steroid, 16‐epiestriol, could exhibit significant anti‐… ‐epiestriol was determined using a modified Winter's carrageenin rat paw edema model. The glycogenic activity of 16‐epiestriol …
Number of citations: 5 www.sciencedirect.com
L Ainsworth, AL Carter… - Canadian Journal of …, 1964 - cdnsciencepub.com
… The two major products were identified as 16-epiestriol-16-C 14 and 16-oxoestradiol-… epiestriol or 16β-hydroxyestrone. The results are discussed in relation to the view that 16-epiestriol …
Number of citations: 7 cdnsciencepub.com
HF MacRae, DG Dale… - Canadian Journal of …, 1960 - cdnsciencepub.com
… Breuer and Pangels (12) have reported the isolation of 16,17-epiestriol (estriol-3,16,8,17a) … of 17-epiestriol from 16a-hydroxyestrone by human liver slices in vitro, but 17-epiestriol does …
Number of citations: 40 cdnsciencepub.com
RS Mathur, RH Common - Steroids, 1968 - Elsevier
… epiestriol fraction was further chromatographed in system B to purify it from any residual 17-epiestriol… Attempts to study the estriol and 16, 17-epiestriol of the extracts by similar means …
Number of citations: 11 www.sciencedirect.com

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